molecular formula C10H20ClNO2 B3049730 1-Tert-butylpiperidine-4-carboxylic acid hydrochloride CAS No. 2173991-95-0

1-Tert-butylpiperidine-4-carboxylic acid hydrochloride

Cat. No. B3049730
CAS RN: 2173991-95-0
M. Wt: 221.72
InChI Key: LFAQLAPENPROSV-UHFFFAOYSA-N
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Description

1-Tert-butylpiperidine-4-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2173991-95-0 . It has a molecular weight of 221.73 and its molecular formula is C10H20ClNO2 .


Physical And Chemical Properties Analysis

1-Tert-butylpiperidine-4-carboxylic acid hydrochloride has a molecular weight of 221.72 . The compound should be stored in an inert atmosphere at room temperature . Detailed physical and chemical properties like melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Vinylfluoro Group in Synthesis : 1-Tert-butylpiperidine-4-carboxylic acid hydrochloride is involved in the synthesis of pipecolic acid derivatives, demonstrating the utility of the vinylfluoro group as an acetonyl cation equivalent under acidic conditions (Purkayastha et al., 2010).

  • Tert-Butyl 3-Allyl-4-Hydroxypiperidine-1-Carboxylates Synthesis : A study demonstrates the synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, showcasing a reaction with L-selectride yielding cis isomers (Boev et al., 2015).

  • Tert-Butoxycarbonylation Reagent : Research highlights the use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline as a tert-butoxycarbonylation reagent for acidic proton-containing substrates, illustrating its high yield and chemoselectivity (Saito et al., 2006).

  • Formation of Piperidine Derivatives : Research presents a method for forming tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates, important for the synthesis of N-Boc piperidine derivatives (Moskalenko & Boev, 2014).

Chemical Synthesis and Analysis

  • Intermediate in Protein Tyrosine Kinase Inhibitor Synthesis : tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, an analogue, is used as an intermediate in the synthesis of the Jak3 inhibitor CP-690550, illustrating its significance in medicinal chemistry (Xin-zhi, 2011).

  • Photomechanical Crystals : The tert-butyl ester of 4-fluoroanthracene-9-carboxylic acid, a related compound, is used to grow photomechanical microcrystals, demonstrating applications in materials science (Al‐Kaysi et al., 2017).

  • Applications in Polyamide Synthesis : 4-tert-Butyl-1,2-bis(4-carboxyphenoxy)benzene, a related compound, is utilized in the synthesis of polyamides, highlighting its role in polymer chemistry (Hsiao et al., 2000).

  • NMR Study in Heterocycles : 4-tert-butyl-1-methylpiperidine serves as a model compound in NMR studies of six-membered saturated heterocycles, showcasing its importance in analytical chemistry (Buděšínský et al., 2014).

Safety And Hazards

The compound has been classified with the signal word 'Warning’ . It has hazard statements: H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It’s always important to handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

1-tert-butylpiperidine-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-10(2,3)11-6-4-8(5-7-11)9(12)13;/h8H,4-7H2,1-3H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFAQLAPENPROSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCC(CC1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-butylpiperidine-4-carboxylic acid hydrochloride

CAS RN

2173991-95-0
Record name 4-Piperidinecarboxylic acid, 1-(1,1-dimethylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2173991-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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